(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide
説明
特性
IUPAC Name |
(E)-2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,15-14-16-8-3-1-4-9-16)22-20-18-12-7-13-19(18)21-23(20)17-10-5-2-6-11-17/h1-6,8-11,14-15,22H,7,12-13H2/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAVXNNLWORRM-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyrazole core, which is then functionalized with phenyl groups and an ethenesulfonamide moiety. Common reagents used in these reactions include phenylhydrazine, cyclopentanone, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-based heterocycles.
Key Insights
Structural Complexity vs. Bioactivity: The target compound’s cyclopenta[c]pyrazole core and sulfonamide group differentiate it from glycosides like Zygocaperoside or Isorhamnetin-3-O-glycoside, which rely on sugar moieties for solubility and receptor binding . Its rigid, planar structure may enhance binding to hydrophobic enzyme pockets, similar to imidazo-pyrrolo-pyrazine sulfonamides in kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for imidazo-pyrrolo-pyrazine sulfonamides, such as HATU/DIEA-mediated coupling and Lawesson’s reagent for sulfur incorporation . However, stereochemical control (E/Z isomerism) adds complexity compared to glycoside isolation from natural sources .
Biological Relevance: Sulfonamides in the patent literature (e.g., cyclopropanesulfonamides) demonstrate efficacy in targeting kinases and GPCRs , suggesting the target compound may share similar mechanisms. In contrast, glycosides like Zygocaperoside exhibit broader, non-specific bioactivity due to their natural product origins .
Physicochemical Properties :
- The compound’s estimated molecular weight (~393 g/mol) and logP (~3.2, predicted) position it within the “drug-like” Lipinski space, unlike higher-molecular-weight glycosides (~478–927 g/mol), which face challenges in bioavailability .
Research Findings and Limitations
- Gaps in Data : While sulfonamide derivatives are well-studied, specific pharmacological data for the target compound (e.g., IC₅₀ values, toxicity profiles) are absent in the reviewed literature. Comparative studies with imidazo-pyrrolo-pyrazine sulfonamides suggest prioritizing assays for kinase or protease inhibition.
- Stereochemical Impact : The (E)-configuration’s role in bioactivity remains speculative; further crystallographic or docking studies are needed to validate its interaction with biological targets.
生物活性
(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide is a compound belonging to the ethenesulfonamide class, which has garnered attention for its potential biological activities, particularly as an anticancer agent and an endothelin receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide is primarily attributed to its interaction with various biological targets:
- Endothelin Receptor Antagonism : This compound exhibits selective antagonistic activity against endothelin receptors (ETA and ETB), which are implicated in cardiovascular diseases. Studies indicate that modifications in the phenyl moiety significantly influence receptor selectivity and binding affinity .
- Anticancer Activity : Research has demonstrated that derivatives of ethenesulfonamide, including this compound, inhibit cancer cell proliferation. The mechanism involves the modulation of electronic and steric properties that affect cellular uptake and interaction with cancer-related pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide is crucial for optimizing its biological efficacy. Key findings include:
- Electronic Descriptors : The electronic properties of substituents on the phenyl rings are critical. Higher electron density in certain configurations enhances receptor binding and anticancer activity .
- Steric Effects : The size and shape of substituents influence the compound's ability to interact with biological targets. For instance, bulky groups may hinder access to binding sites on receptors or enzymes .
Case Studies
- Endothelin Receptor Studies : A QSAR analysis involving various ethenesulfonamide derivatives revealed that specific structural features correlate with selective ETB receptor antagonism. The presence of di-substituted phenyl groups was found to enhance selectivity towards ETB over ETA receptors .
- Anticancer Activity Evaluation : In vitro studies demonstrated that (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide significantly reduced the viability of several cancer cell lines. The IC50 values indicated potent activity comparable to established anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Endothelin Receptor Antagonism | Selective inhibition of ETA/ETB receptors | |
| Anticancer Activity | Inhibition of cancer cell proliferation |
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for high-purity synthesis of this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, with sulfonamide coupling and cyclocondensation as key steps. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactant solubility and stabilize intermediates .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products like undesired stereoisomers .
- Catalysis : DMAP (4-dimethylaminopyridine) in pyridine accelerates sulfonamide formation by activating electrophilic intermediates .
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Sulfonamide coupling | Benzenesulfonyl chloride, pyridine | TLC (Rf ~0.5 in EtOAc/hexane) |
| Cyclocondensation | Cyclopentadiene derivatives, reflux | NMR (disappearance of NH proton at δ 9–10 ppm) |
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming (E)-configuration and hydrogen-bonding networks:
- Software tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .
- Key metrics : Bond angles (C=S=O ~120°) and torsional angles (C-C-S-N ~180°) confirm the (E)-configuration .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline phases, and how can these be analyzed systematically?
Methodological Answer: Graph set analysis (GSA) provides a framework for categorizing hydrogen-bond motifs:
- Graph descriptors : Chains (C), rings (R), and self-assembly patterns (e.g., R₂²(8) motifs) are derived from Etter’s formalism .
- Tools : Mercury (CCDC) integrates with SHELX-refined data to map donor-acceptor distances (e.g., N–H···O ~2.8–3.0 Å) .
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···O (sulfonamide) | 2.85 | 168 | C(4) |
| C–H···π (pyrazole) | 3.10 | 145 | R₂²(8) |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Discrepancies (e.g., NMR suggesting flexibility vs. SCXRD showing rigidity) require cross-validation:
Q. How can experimental phasing challenges in low-resolution crystallography be addressed for derivatives of this compound?
Methodological Answer: For weakly diffracting crystals (d > 1.2 Å), use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
